molecular formula C20H18BrN3O3 B2777126 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 941882-79-7

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2777126
CAS RN: 941882-79-7
M. Wt: 428.286
InChI Key: CHDGWZXQLIORIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and methoxybenzyl groups are both aromatic, meaning they contain a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds. The pyridazinone group is a heterocyclic compound, meaning it is a ring structure that contains atoms of at least two different elements .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction. The amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Pharmaceutical Research

This compound’s structure suggests potential use in the development of new pharmaceuticals. The presence of a bromophenyl group can be crucial for creating molecules with significant biological activity. Brominated compounds are often used in medicinal chemistry for their potential antiviral, antibacterial, and anticancer properties . The pyridazinone moiety is a core structure in various drugs that exhibit cardiovascular and anti-inflammatory activities. Therefore, this compound could serve as a starting point for synthesizing new drugs with similar therapeutic effects.

Organic Synthesis

As a building block in organic synthesis, this compound could be involved in multistep synthesis processes. Its bromine atom makes it a good candidate for further functionalization through nucleophilic substitution reactions. This could lead to the synthesis of a wide range of derivatives with varied biological or chemical properties .

Safety and Hazards

As with any chemical compound, handling “2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices. Without specific safety data for this compound, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-27-18-8-3-2-5-15(18)12-22-19(25)13-24-20(26)10-9-17(23-24)14-6-4-7-16(21)11-14/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDGWZXQLIORIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

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